2-(2-Aminothiazol-5-yl)-5-bromophenol
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Overview
Description
2-(2-Aminothiazol-5-yl)-5-bromophenol is a chemical compound that features a thiazole ring substituted with an amino group at the 2-position and a bromophenol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-5-yl)-5-bromophenol typically involves the formation of the thiazole ring followed by bromination and phenol substitution. One common method involves the reaction of 2-aminothiazole with a brominated phenol derivative under specific conditions. The reaction is usually carried out in an aqueous ethanol medium at elevated temperatures (around 80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of catalyst-free reactions and environmentally friendly solvents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminothiazol-5-yl)-5-bromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenol group to a phenol or other derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
2-(2-Aminothiazol-5-yl)-5-bromophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Aminothiazol-5-yl)-5-bromophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce antimicrobial effects by disrupting bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives, including 2-(2-Aminothiazol-5-yl)-5-bromophenol.
5-Bromothiazole: Another thiazole derivative with similar structural features.
2-(2-Aminothiazol-5-yl)-3,6-dichloro-1,4-benzoquinone: A compound with similar biological activity but different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a bromophenol group makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H7BrN2OS |
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Molecular Weight |
271.14 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)-5-bromophenol |
InChI |
InChI=1S/C9H7BrN2OS/c10-5-1-2-6(7(13)3-5)8-4-12-9(11)14-8/h1-4,13H,(H2,11,12) |
InChI Key |
GDIJEDDIVQCXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C2=CN=C(S2)N |
Origin of Product |
United States |
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